molecular formula C6H9N3O4 B135297 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole CAS No. 4812-40-2

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

Cat. No. B135297
CAS RN: 4812-40-2
M. Wt: 187.15 g/mol
InChI Key: AEHPOYAOLCAMIU-UHFFFAOYSA-N
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Description

The compound "1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole" is a derivative of nitroimidazole, a class of compounds known for their biological activities, including antimicrobial properties and potential use in prodrug systems for targeted drug delivery to hypoxic tissues . The nitroimidazole moiety is a common feature in these compounds, which can undergo various chemical reactions, including reduction and nucleophilic substitution, to form different derivatives with potential biological applications 10.

Synthesis Analysis

The synthesis of nitroimidazole derivatives often involves reactions with different nucleophiles or the introduction of substituents that can enhance the compound's biological activity. For instance, the reaction of 5-chloromethyl-1-methyl-2-nitroimidazole with anions derived from other compounds can lead to the formation of prodrug systems . Similarly, the reaction of 1-aryl-4-nitroimidazoles with hydroxylamine or 4-amino-1,2,4-triazole can result in the formation of aminated products or ring-transformed products, respectively . These synthetic routes highlight the versatility of nitroimidazole derivatives in forming a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives can significantly influence their biological activity. For example, the crystal structure of certain derivatives reveals that the nitro group orientation and the planarity of the imidazole ring can vary, which may affect the compound's interaction with biological targets . The presence of substituents such as hydroxyethyl or aminophenyl groups can lead to different packing in the crystal lattice, potentially affecting the compound's stability and reactivity .

Chemical Reactions Analysis

Nitroimidazole derivatives can undergo a range of chemical reactions, including reduction, nucleophilic substitution, and condensation. These reactions can lead to the formation of hydroxylamines, azoxy derivatives, and stable conjugates with glutathione, which may provide insights into the molecular mechanisms underlying the biological effects of these compounds in hypoxic mammalian cells . Additionally, the reactivity of the nitroimidazole ring towards nucleophiles can be exploited to synthesize compounds with antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of hydroxyethyl or hydroxymethyl groups can affect the compound's hydrophilicity and, consequently, its biological activity . The characterization of these compounds often involves spectroscopic techniques like IR, NMR, and mass spectrometry, which provide detailed information about their structure . The biological activities of these compounds, such as their inhibitory effects on enzymes like β-glucuronidase, can be evaluated through in vitro assays, and their potential toxicity can be assessed using cell-based assays 10.

Scientific Research Applications

Chemical Synthesis and Derivatives

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, as part of the broader class of nitroimidazoles, has been studied for its potential in chemical synthesis. Sehgal and Agrawal (1979) explored the hydroxymethylation of various nitroimidazoles, including 1-(2-hydroxyethyl) substituted 5-nitroimidazoles, which yielded 2-hydroxymethyl analogs. This research demonstrates the compound's utility in the synthesis of chemical derivatives, broadening its potential applications in various scientific fields (Sehgal & Agrawal, 1979).

Metabolite Analysis and Detection

A significant application of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole is in metabolite analysis. Studies have developed methodologies for detecting this compound and its related metabolites in biological fluids. Gulaid et al. (1978) established a high-pressure liquid chromatographic method for determining metronidazole and its major metabolites, including 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, in pharmacokinetic studies (Gulaid et al., 1978).

Genotoxicity Studies

The compound has also been evaluated for its genotoxic effects. Lambert, Lindblad, and Ringborg (1979) investigated the genotoxic activity of metronidazole and its metabolites, including 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, in human lymphocytes. Their findings suggest the absence of direct genotoxic effects of these compounds on human lymphocytes in vitro, which is crucial for understanding the safety profile of drugs and their metabolites (Lambert et al., 1979).

Metabolic Pathways

Understanding the metabolic pathways of drugs is another important application. Stambaugh, Feo, and Manthei (1968) examined the metabolism of metronidazole and its major metabolites, including 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole. They found that these metabolites were excreted predominantly in the form of unchanged drug or compounds corresponding to metabolites of metronidazole, highlighting the role of these metabolites in drug metabolism and excretion (Stambaugh et al., 1968).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling, storage, and disposal.


Future Directions

This involves a discussion of potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole”, you may need to consult specialized chemical databases or scientific literature. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197426
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

CAS RN

4812-40-2
Record name Hydroxymetronidazole
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Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
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Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
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Record name 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
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Record name 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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